

An In-depth Technical Guide to 1-Methyl-2-(tributylstannyl)pyrrole

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Compound of Interest

Compound Name: 1-Methyl-2-(tributylstannyl)pyrrole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Methyl-2-(tributylstannyl)pyrrole**, a key organotin reagent in modern organic synthesis. It covers its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Compound Identification and Structural Formula

1-Methyl-2-(tributylstannyl)pyrrole is an organostannane compound featuring a tributyltin group attached to the C2 position of an N-methylated pyrrole ring. This structure makes it an excellent coupling partner in Stille reactions for the formation of carbon-carbon bonds.

Structural Formula Diagram:

Caption: 2D Structural Formula of **1-Methyl-2-(tributylstannyl)pyrrole**.

Identifier	Value
IUPAC Name	tributyl(1-methyl-1H-pyrrol-2-yl)stannane
Synonyms	(1-Methylpyrrol-2-yl)tributyltin, 2-(Tributylstannyl)-1-methylpyrrole, N-Methyl-2-(tributylstannyl)pyrrole
CAS Number	118486-97-8
Molecular Formula	C ₁₇ H ₃₃ NSn
Molecular Weight	370.16 g/mol
SMILES	CCCC--INVALID-LINK--(CCCC)c1cccn1C
InChI Key	DINAKCGOEKXDTP-UHFFFAOYSA-N

Physicochemical and Safety Data

This section summarizes the key physical, chemical, and safety properties of the compound.

Property	Value	Reference
Assay	≥95%	[1]
Density	1.1223 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5107	[1]
Flash Point	98.3 °C (208.9 °F) - closed cup	[1]
Storage Temperature	-20°C	[1]

Safety and Hazard Information: **1-Methyl-2-(tributylstannyl)pyrrole** is a hazardous substance and should be handled with appropriate safety precautions in a fume hood by trained personnel.

Hazard Category	GHS Codes
Pictograms	GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment)
Signal Word	Danger
Hazard Statements	H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)
Precautionary Statements	P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338

Experimental Protocols

Synthesis of 1-Methyl-2-(tributylstannyl)pyrrole

The synthesis of **1-Methyl-2-(tributylstannyl)pyrrole** is typically achieved via a two-step process starting from pyrrole. The first step is the N-methylation of pyrrole, followed by regioselective stannylation at the C2 position.

Step 1: Synthesis of the Precursor, 1-Methylpyrrole

A common method for the N-methylation of pyrrole involves its reaction with a methylating agent, such as methyl iodide, in the presence of a base.^[2]

- Materials: Pyrrole (10 mmol), Methyl iodide (11 mmol), Sodium hydroxide (11 mmol), Dimethyl sulfoxide (DMSO, 20 mL), Ethyl acetate, Saturated aqueous sodium chloride.
- Procedure:
 - To a round-bottom flask, add pyrrole (10 mmol), methyl iodide (11 mmol), and sodium hydroxide (11 mmol) to 20 mL of dimethyl sulfoxide.

- Stir the mixture at room temperature for 5 hours.
- After the reaction is complete, add a saturated aqueous solution of sodium chloride to the reaction mixture.
- Extract the aqueous phase with ethyl acetate.
- Combine the organic phases, concentrate under reduced pressure, and purify the residue by column chromatography.
- The collected product, N-methylpyrrole, can be further purified by distillation under reduced pressure.^[2]

Step 2: Stannylation of 1-Methylpyrrole

The regioselective stannylation at the C2 position is achieved by deprotonation of 1-methylpyrrole with a strong base, followed by quenching the resulting anion with tributyltin chloride.

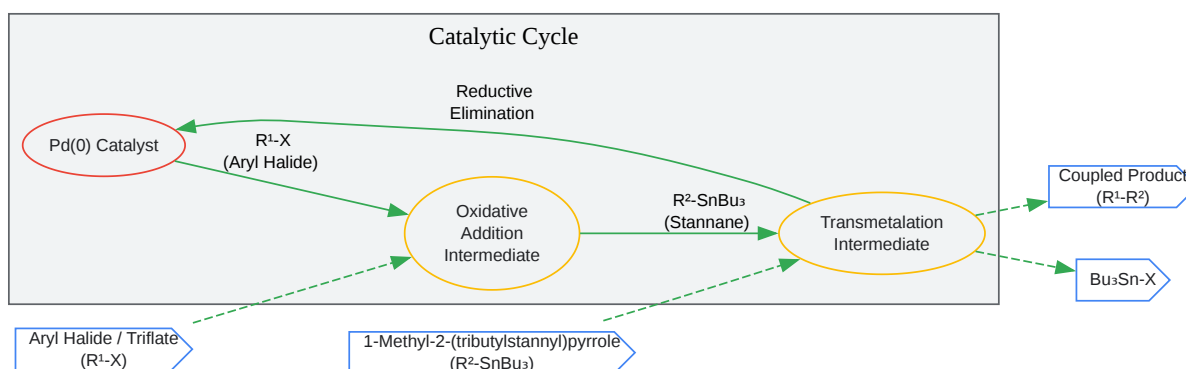
- Materials: 1-Methylpyrrole, Tetrahydrofuran (THF, anhydrous), n-Butyllithium (n-BuLi), Tributyltin chloride (Bu_3SnCl).
- Generalized Procedure:
 - Dissolve 1-methylpyrrole in anhydrous THF in a flame-dried, inert-atmosphere (Nitrogen or Argon) flask.
 - Cool the solution to a low temperature (typically $-78\text{ }^\circ\text{C}$).
 - Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The C2 proton is the most acidic, leading to regioselective deprotonation.
 - Stir the resulting solution at low temperature for a specified time to ensure complete formation of the lithiated intermediate.
 - Add tributyltin chloride to the reaction mixture, either neat or as a solution in THF.
 - Allow the reaction to slowly warm to room temperature and stir overnight.

- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Perform a standard aqueous workup and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the combined organic layers over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **1-Methyl-2-(tributylstannyl)pyrrole**.

Application in Stille Cross-Coupling Reactions

1-Methyl-2-(tributylstannyl)pyrrole is a versatile reagent for the Stille cross-coupling reaction, enabling the synthesis of complex molecules containing the 1-methylpyrrole moiety.^[1] The reaction couples the organostannane with an organic halide or triflate in the presence of a palladium catalyst.^[3]

General Stille Coupling Workflow:



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Caption: Generalized workflow of the Stille cross-coupling reaction.

Generalized Experimental Protocol for Stille Coupling:

- Materials: **1-Methyl-2-(tributylstannyl)pyrrole** (1.0 eq.), Aryl halide or triflate (1.0-1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Solvent (e.g., anhydrous Toluene, DMF, or Dioxane). Optional: Additives like CuI or LiCl.
- Procedure:
 - In a flame-dried flask under an inert atmosphere, dissolve the aryl halide, the palladium catalyst, and any additives in the chosen anhydrous solvent.
 - Add **1-Methyl-2-(tributylstannyl)pyrrole** to the mixture.
 - Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with an appropriate solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as insoluble tributyltin fluoride.
 - Filter the mixture to remove the precipitate.
 - Perform a standard aqueous workup on the filtrate, dry the organic layer, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.

This compound serves as a crucial building block for synthesizing various complex molecules, including:

- Bithienylpyrrole derivatives for use in conducting polymers.[\[1\]](#)
- Di(bisthienyl)-o-carborane (DBTC), which can be electropolymerized.[\[1\]](#)
- Organic photocatalysts like Poly(Py-BTz-Py).[\[1\]](#)

Spectroscopic Data

While comprehensive, peer-reviewed spectral data for **1-Methyl-2-(tributylstannyl)pyrrole** is not widely published, the following are expected characteristic signals based on the analysis of its constituent parts (1-methylpyrrole and the tributylstannyl group).

Expected ^1H NMR (CDCl_3) Chemical Shifts (δ , ppm):

- Pyrrole Protons: Three distinct signals in the aromatic region (approx. 6.0-7.0 ppm).
- N-Methyl Protons: A singlet around 3.6-3.8 ppm.
- Tributyl Protons: A series of multiplets between 0.8-1.6 ppm, corresponding to the CH_3 and CH_2 groups of the butyl chains attached to the tin atom.

Expected ^{13}C NMR (CDCl_3) Chemical Shifts (δ , ppm):

- Pyrrole Carbons: Four signals in the aromatic region (approx. 105-140 ppm). The carbon attached to the tin (C2) will show coupling to the tin isotopes (^{117}Sn and ^{119}Sn).
- N-Methyl Carbon: A signal around 34-36 ppm.
- Tributyl Carbons: Four distinct signals for the butyl chains in the aliphatic region (approx. 10-30 ppm).

Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a molecular ion peak (M^+) and characteristic fragmentation patterns involving the loss of butyl groups from the tin atom. PubChem lists a GC-MS spectrum for this compound under the identifier SO-0-168-11.[4]

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